tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 631909-46-1
VCID: VC2695452
InChI: InChI=1S/C19H27BN2O4/c1-12-9-14-15(22(11-21-14)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C
Molecular Formula: C19H27BN2O4
Molecular Weight: 358.2 g/mol

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

CAS No.: 631909-46-1

Cat. No.: VC2695452

Molecular Formula: C19H27BN2O4

Molecular Weight: 358.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate - 631909-46-1

Specification

CAS No. 631909-46-1
Molecular Formula C19H27BN2O4
Molecular Weight 358.2 g/mol
IUPAC Name tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Standard InChI InChI=1S/C19H27BN2O4/c1-12-9-14-15(22(11-21-14)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Standard InChI Key DFUOVOKCFLCEIG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate contains a benzimidazole core with multiple functional groups that contribute to its chemical versatility. The compound exhibits a complex structure that includes a boronic acid pinacol ester moiety, which is crucial for its application in synthetic chemistry.

Molecular Identity

The compound is characterized by the following key identifiers:

PropertyValue
CAS Number631909-46-1
Molecular FormulaC19H27BN2O4
Molecular Weight358.2 g/mol
IUPAC Nametert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Standard InChIInChI=1S/C19H27BN2O4/c1-12-9-14-15(22(11-21-14)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Standard InChIKeyDFUOVOKCFLCEIG-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C

The compound features multiple functional groups including:

  • Benzimidazole ring system (the core heterocyclic structure)

  • tert-Butoxycarbonyl (Boc) protecting group on one of the imidazole nitrogens

  • Boronic acid pinacol ester group at the 6-position

  • Methyl substituent at the 5-position

Structural Significance

The compound's structural features make it particularly valuable in organic synthesis. The benzimidazole core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. The boronic acid pinacol ester group serves as a versatile handle for further functionalization through various cross-coupling reactions, particularly Suzuki-Miyaura reactions. The tert-butoxycarbonyl (Boc) group functions as a protecting group for the imidazole nitrogen, which can be selectively removed under acidic conditions when needed for further derivatization.

Synthetic Applications

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry. The presence of the boronic acid pinacol ester group is especially valuable for its ability to form covalent bonds with certain enzymes, making compounds with this functional group useful in drug development.

Cross-Coupling Reactions

The boronic acid pinacol ester moiety enables the compound to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis. This reaction allows for carbon-carbon bond formation with aryl or vinyl halides under relatively mild conditions, typically catalyzed by palladium complexes. The versatility of this reaction makes the compound a valuable building block for constructing more complex molecular architectures.

Pharmaceutical Relevance

Drug Development Applications

Compounds containing boronic acid derivatives have gained significant attention in pharmaceutical research due to their unique properties. The ability of boronic acids to form reversible covalent bonds with nucleophilic groups in enzymes has made them valuable in the development of enzyme inhibitors, particularly proteasome inhibitors and other targeted therapeutics.

Benzimidazole Significance

The benzimidazole core of tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate contributes to its potential pharmaceutical relevance. Benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial properties

  • Antiviral activity

  • Anti-inflammatory effects

  • Antihypertensive properties

  • Anticancer activity

This versatility makes compounds based on this scaffold particularly valuable in medicinal chemistry research.

Comparative Analysis with Related Compounds

While tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate has specific applications, understanding its relationship to similar compounds can provide additional context regarding its utility and properties.

Structural Analogues

Several related compounds share similar structural elements:

CompoundMolecular FormulaMolecular WeightKey Differences
tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylateC19H27BN2O4358.2 g/molReference compound
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylateC18H25BN2O4344.22 g/molIndazole core instead of benzimidazole; lacks methyl group
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylateC18H24BNO4329.20 g/mol (approx.)Indole core instead of benzimidazole; lacks methyl group

These structural analogues often share similar synthetic pathways and applications while exhibiting distinct reactivity patterns and biological activities based on their core heterocyclic structures.

Reactivity Comparisons

The reactivity of these compounds is largely determined by their heterocyclic core and functional groups:

  • Benzimidazole-based compounds (like our target molecule) typically show greater stability to acidic conditions than indazoles but may be more susceptible to nucleophilic attack at specific positions.

  • The position of the boronic acid pinacol ester group significantly affects the compound's reactivity in cross-coupling reactions.

  • The presence of the methyl group in tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate may influence the electronic properties of the aromatic system.

Research Applications

Current Research Utilization

The compound's versatile structure makes it valuable in various research contexts:

  • As a building block in the synthesis of potential enzyme inhibitors

  • In the development of fluorescent probes for biological imaging

  • As an intermediate in the synthesis of pharmaceutically active compounds

  • In structure-activity relationship studies for drug discovery programs

Future Research Directions

Potential future applications of this compound and its derivatives may include:

  • Development of covalent inhibitors targeting specific enzyme classes

  • Exploration of selective functionalization strategies using the boronic acid pinacol ester moiety

  • Investigation of novel benzimidazole-based scaffolds for targeted drug delivery

  • Application in bioorthogonal chemistry for in vivo labeling and imaging

Analytical Characterization

Understanding the spectroscopic and analytical properties of tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is essential for researchers working with this compound. While specific spectral data for this exact compound is limited in the available research, general characteristics can be inferred based on similar structures.

Spectroscopic Identification

Typical analytical methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

  • X-ray crystallography (for solid-state structure confirmation)

Similar compounds with Boc-protected nitrogen heterocycles typically show characteristic signals in 1H NMR, with tert-butyl protons appearing as a strong singlet around 1.6-1.7 ppm, as seen in related compounds .

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